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Compound of Interest

Compound Name: Mivorilaner

Cat. No.: B12429103 Get Quote

While the initial query focused on the Vps34 selectivity of Mivorilaner, publicly available data

on this compound's activity against Vps34 or any other kinase is currently unavailable.

Therefore, this guide provides a comparative analysis of well-characterized, potent, and

selective Vps34 inhibitors, namely SAR405, VPS34-IN1, and PIK-III, to assist researchers in

selecting the appropriate tool compound for their studies.

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in

mammals and plays a crucial role in the initiation of autophagy and in endosomal trafficking. Its

function is centered on the production of phosphatidylinositol 3-phosphate (PI(3)P), which acts

as a docking site for proteins containing PI(3)P-binding domains, thereby regulating vesicle

nucleation and trafficking. Given its central role in these fundamental cellular processes, the

development of specific inhibitors for Vps34 is of high interest for both basic research and

therapeutic applications.

Vps34 Signaling in Autophagy Initiation
Vps34 is a key component of the autophagy initiation machinery. It forms a complex with Vps15

(a regulatory subunit), Beclin 1, and ATG14L. This complex, often referred to as Complex I, is

recruited to the phagophore assembly site, where Vps34 generates PI(3)P. This lipid product is

essential for the recruitment of downstream autophagy-related (ATG) proteins, leading to the

formation of the autophagosome.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12429103?utm_src=pdf-interest
https://www.benchchem.com/product/b12429103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Autophagy Induction

Vps34 Complex I

Nutrient Starvation

Vps34mTORC1 Inhibition Vps15

PI(3)P

 phosphorylates

Beclin 1 ATG14L

PI Autophagosome Formation
 recruits effectors

Click to download full resolution via product page

Vps34 signaling in autophagy initiation.

Comparison of Vps34 Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount for its utility as a research tool, ensuring that

observed phenotypes are attributable to the inhibition of the intended target. The following table

summarizes the in vitro potency and selectivity of three leading Vps34 inhibitors against Vps34

and the Class I PI3K isoforms.
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Inhibitor
Vps34
IC50/Kd

PI3Kα
IC50

PI3Kβ
IC50

PI3Kγ
IC50

PI3Kδ
IC50

Selectivit
y (Vps34
vs. Class
I PI3Ks)

SAR405

1.2 nM

(IC50) / 1.5

nM (Kd)[1]

[2]

>10,000

nM[2][3]

>10,000

nM[3]

>10,000

nM

>10,000

nM
>8,300-fold

VPS34-IN1
25 nM

(IC50)
>1,000 nM >1,000 nM >1,000 nM >1,000 nM >40-fold

PIK-III
18 nM

(IC50)

>100-fold

selective

>100-fold

selective

>100-fold

selective
1,200 nM

At least 67-

fold vs

PI3Kδ

Experimental Protocols
The determination of inhibitor selectivity is critical and is typically performed using in vitro

kinase assays. Below are representative protocols for a radioactive lipid kinase assay and a

luminescence-based kinase assay, which are common methods for assessing the potency and

selectivity of Vps34 inhibitors.

General Experimental Workflow for Kinase Inhibitor
Profiling
The general workflow for assessing the selectivity of a kinase inhibitor involves a multi-stage

process, starting from initial high-throughput screening to more detailed dose-response

analysis against a panel of kinases.
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Workflow for kinase inhibitor profiling.

Protocol 1: In Vitro Radioactive Lipid Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a lipid

substrate.
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Materials:

Recombinant Vps34/Vps15 complex

Phosphatidylinositol (PI) liposomes

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

[γ-³²P]ATP

Test inhibitor (e.g., VPS34-IN1) serially diluted in DMSO

TLC plates

Phosphorimager system

Procedure:

Prepare the kinase reaction mixture in the kinase assay buffer containing the Vps34/Vps15

enzyme and PI liposomes.

Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction

mixture and pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or

near the Km for Vps34.

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

Stop the reaction by adding a solution like 1M HCl.

Extract the lipids using a chloroform/methanol mixture.

Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an

appropriate solvent system (e.g., chloroform/methanol/ammonia/water).

Dry the TLC plate and expose it to a phosphor screen.

Visualize and quantify the radiolabeled PI(3)P product using a phosphorimager.
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Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase
Assay
This commercial assay quantifies kinase activity by measuring the amount of ADP produced in

the kinase reaction.

Materials:

Recombinant Vps34/Vps15 complex

PI substrate

Kinase assay buffer

ATP

Test inhibitor (e.g., SAR405) serially diluted in DMSO

ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent.

Luminometer-compatible microplates (e.g., white, 384-well).

Luminometer

Procedure:

Set up the kinase reaction in a microplate well by adding the Vps34/Vps15 enzyme, PI

substrate, and kinase assay buffer.

Add the test inhibitor at various concentrations (or DMSO as a vehicle control).

Initiate the reaction by adding ATP.
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Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent

signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of inhibition based on the reduction in the luminescent signal

compared to the DMSO control and determine the IC50 value.

Conclusion
The selection of a Vps34 inhibitor for research purposes requires careful consideration of its

potency and, most importantly, its selectivity. SAR405 stands out for its exceptional potency

and high selectivity against Class I PI3Ks. VPS34-IN1 and PIK-III are also potent and selective

inhibitors that serve as valuable tool compounds. The detailed protocols provided herein offer a

foundation for researchers to independently verify inhibitor activity and to design robust

experiments to probe the function of Vps34 in various biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12429103#benchmarking-mivorilaner-s-selectivity-
for-vps34]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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